5,6-dimethyl-3-nitro-1H-pyridin-2-one
Overview
Description
Scientific Research Applications
Synthesis of Highly Functionalized Compounds
Research has demonstrated the utility of similar compounds in the synthesis of highly functionalized organic molecules. For example, the domino reactions catalyzed by L-proline leading to the synthesis of novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines involve the formation of multiple bonds, showcasing the potential of using such compounds as intermediates in complex organic synthesis (Gunasekaran, Prasanna, & Perumal, 2014).
Crystal Engineering and Nonlinear Optics
In the field of crystal engineering, the formation of molecular complexes for the development of new materials with quadratic nonlinear optical behavior has been explored. Studies on molecular complexes formed with derivatives like 4-nitropyridine-1-oxide reveal insights into designing materials with desirable optical properties (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Structural and Vibrational Properties
The structural and vibrational properties of compounds like 2,6-dimethyl-4-nitropyridine N-oxide (DMNPO) have been extensively studied, highlighting the importance of intermolecular interactions on the crystal structure and spectroscopic characteristics. Such research provides valuable insights into the physical chemistry of nitropyridine derivatives and their interactions (Hanuza, Ma̧czka, Waśkowska, Oganowski, Ban-Oganowska, Lutz, & Maas, 1998).
Magnetic Properties and Catalysis
The synthesis and analysis of palladium(II) complexes with derivatives like 2,6-dimethyl-4-nitropyridine highlight the exploration of these compounds in catalysis and their potential biological activities. Research in this area not only expands the understanding of metal-organic frameworks but also explores their applications in medicinal chemistry (Kuduk-Jaworska, Puszko, Kubiak, & Pełczyńska, 2004).
Properties
IUPAC Name |
5,6-dimethyl-3-nitro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-6(9(11)12)7(10)8-5(4)2/h3H,1-2H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAODRZMUIIDRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295122 | |
Record name | 5,6-dimethyl-3-nitro-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98276-88-1 | |
Record name | 5,6-dimethyl-3-nitro-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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